

EIPA in Macropinocytosis Assays: Experimental Data

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Compound Focus: Eipa

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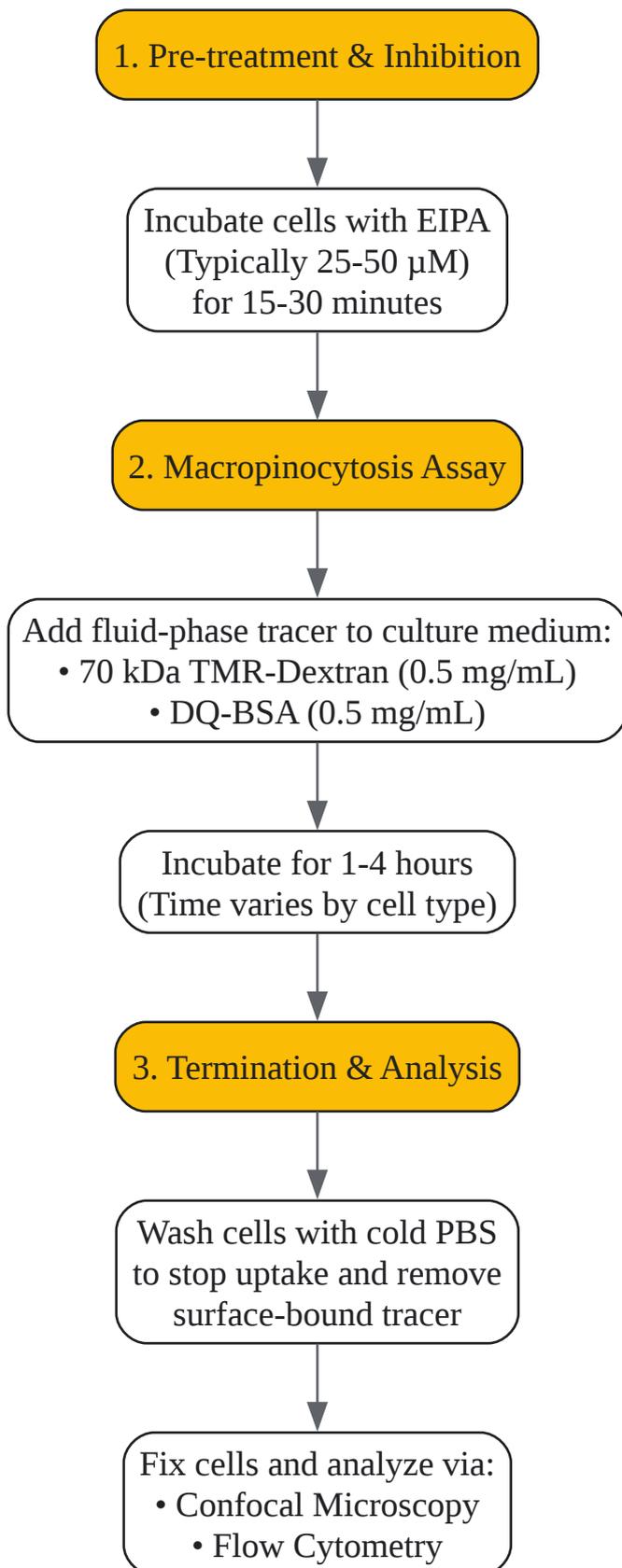
The following table summarizes key experimental evidence from recent studies that validate **EIPA's** use in macropinocytosis assays.

Cell Type / System	EIPA Concentration	Experimental Readout	Key Finding & Validation	Citation
Human & Mouse T Cells	25-50 μ M	Uptake of 70 kDa Fluorescein-Dextran (Fdex) and fluorochrome-labeled BSA (Bovine Serum Albumin).	EIPA potently inhibited probe uptake in activated T cells. Specificity was confirmed by the lack of effect from PitStop, a clathrin-mediated endocytosis inhibitor.	[1]
Hepatocellular Carcinoma (HCC) Cell Lines (e.g., SK-Hep1, Huh7)	50 μ M	Uptake of TMR-dextran (70 kDa) and degradation of DQ-BSA.	EIPA significantly attenuated sorafenib-induced macropinocytosis. The assay confirmed fluid uptake and lysosomal degradation, key features of functional macropinocytosis.	[2]

Cell Type / System	EIPA Concentration	Experimental Readout	Key Finding & Validation	Citation
Various HCC & Immortalized Liver Cell Lines	50 μ M	Uptake of TMR-dextran and degradation of DQ-FITC-BSA under hypoxia.	EIPA effectively blocked hypoxia-induced dextran and BSA uptake in HCC cells, but had little effect on normoxic cells with low basal macropinocytosis.	[3]
General Macropinocytosis Research	Commonly 10-100 μ M	Uptake of fluid-phase markers (e.g., dextran, albumin).	EIPA is recognized as one of the most selective inhibitors of macropinocytosis, acting via inhibition of Na ⁺ /H ⁺ exchangers (NHEs).	[4]

Core Experimental Protocol for Validating EIPA

The studies share a common methodological foundation for assessing macropinocytosis, which you can adapt for your own validation experiments.



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Key Controls for Validation:

- **Temperature Control:** Incubate a cell sample at **4°C** during the assay. Macropinocytosis is an energy-dependent process and should be completely abolished at this low temperature, serving as a baseline for non-specific binding [1].
- **Specificity Control:** Co-incubate with an inhibitor of another endocytic pathway, such as **PitStop 2** (clathrin-mediated endocytosis inhibitor). The uptake of your macropinocytosis marker (e.g., 70 kDa dextran) should be insensitive to PitStop but sensitive to **EIPA**, confirming pathway specificity [1].
- **Functional Validation with DQ-BSA:** Using **DQ-BSA** is a strong validation step. Its fluorescence is quenched until degraded in the lysosome. An increase in fluorescence directly confirms not just uptake, but also the functional maturation of macropinosomes and degradation of cargo, which is the ultimate purpose of nutrient-scavenging macropinocytosis [2] [3].

Key Insights for Your Research

- **EIPA is a gold-standard inhibitor:** The consistent use of **EIPA** across highly-cited studies in immunology and cancer biology solidifies its status as a first-choice pharmacological tool for inhibiting macropinocytosis [1] [4].
- **Mechanism of action is well-defined:** **EIPA** specifically inhibits plasma membrane Na⁺/H⁺ exchangers (NHEs), which disrupts the submembranous pH and prevents the activation of Rac1 and Cdc42, small GTPases essential for actin-driven membrane ruffling [4].
- **Use appropriate controls and markers:** For conclusive validation, your experimental design should include the key controls mentioned above and use established macropinocytosis markers like high molecular weight (70 kDa) dextran.

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